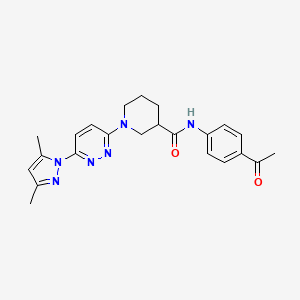
N-(4-acetylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H26N6O2 and its molecular weight is 418.501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-acetylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- An acetylphenyl group
- A pyridazine moiety
- A pyrazole ring
- A piperidine backbone
This structural complexity suggests diverse biological activities and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N5O3 |
| Molecular Weight | 365.386 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| LogP | 1.61 |
Biological Activity
Preliminary studies indicate that this compound exhibits promising antimicrobial and anticancer properties. The following sections delve into specific activities and mechanisms.
Antimicrobial Activity
Research has shown that this compound demonstrates significant antimicrobial effects against various pathogens. The mechanism may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity, leading to cell death. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported in studies indicating effective concentrations against Gram-positive bacteria.
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- In vitro studies have demonstrated cytotoxic effects on cancer cell lines such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia) with IC50 values comparable to standard chemotherapeutic agents.
The precise mechanism of action remains under investigation, but it is hypothesized that the compound interacts with specific molecular targets such as:
- Enzymes : Potential inhibition of enzymes involved in cancer cell proliferation.
- Receptors : Modulation of receptor activity linked to cell survival pathways.
Study 1: Antimicrobial Efficacy
A study conducted by Liaras et al. (2014) assessed various pyrazole derivatives for antibacterial activity. The results indicated that compounds similar to this compound exhibited significant growth inhibition against multiple bacterial strains, including those resistant to conventional antibiotics.
Study 2: Anticancer Properties
In a recent investigation published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines. Results showed that it induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an effective anticancer agent.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-15-13-16(2)29(27-15)22-11-10-21(25-26-22)28-12-4-5-19(14-28)23(31)24-20-8-6-18(7-9-20)17(3)30/h6-11,13,19H,4-5,12,14H2,1-3H3,(H,24,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIVGCLVNFAIEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














